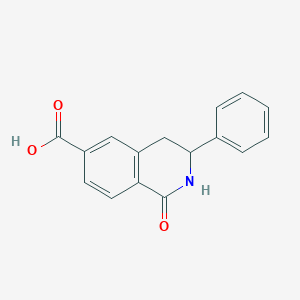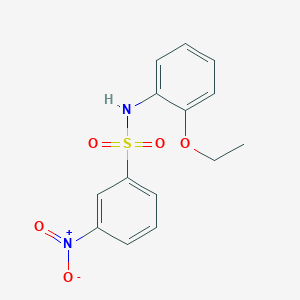
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzamide” is a compound that belongs to the class of phenylpyrazoles . It has a molecular formula of C14H16N4OS and a molecular weight of 288.37.
Synthesis Analysis
The synthesis of such compounds often involves the modulation of the aliphatic chain linking the moiety to the piperidine ring . The amide substituent and the linker are also modulated . In some cases, the moiety is replaced with urea-like substructures .Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis
The chemical reactions involving this compound are often monitored by thin layer chromatography . The reactions may involve modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of the thiadiazole ring . Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Aplicaciones Científicas De Investigación
Anti-arrhythmic Activity
One of the applications of compounds similar to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzamide is their anti-arrhythmic activity. A study synthesized derivatives including 1,3-thiazoles and 1,3,4-thiadiazoles, showing significant anti-arrhythmic effects (Abdel‐Aziz et al., 2009).
Antileishmanial Activity
Another application is in antileishmanial activity. Compounds with a structure incorporating elements of thiadiazoles and piperazinyl-linked benzamidine, resembling the core structure of the compound , have shown promising activity against Leishmania major (Tahghighi et al., 2011).
Antimicrobial Properties
Compounds structurally similar to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzamide have been evaluated for their antimicrobial properties. One study synthesized benzothiazole derivatives with antimicrobial efficacy (Anuse et al., 2019).
Anticancer Potential
The anticancer potential of similar compounds has also been explored. A study focused on thiadiazole and benzamide derivatives, evaluating their effectiveness against various cancer cell lines (Tiwari et al., 2017).
Anti-fatigue Effects
Research into benzamide derivatives, such as those structurally related to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzamide, has indicated potential anti-fatigue effects. This was demonstrated in a study examining the endurance capacity in mice (Wu et al., 2014).
Anticonvulsant Activity
Compounds with a 1,3,4-thiadiazole structure have been synthesized and evaluated for their anticonvulsant activity, demonstrating potential therapeutic applications in this area (Harish et al., 2014).
Direcciones Futuras
The future directions in the research of this compound and similar compounds could involve further exploration of their anticancer activities . There is also potential for the development of improved anticancer therapeutic strategies . The influence of the substituent on the compounds’ activity is a potential area of study .
Propiedades
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(11-4-2-1-3-5-11)16-12-6-8-18(9-7-12)13-10-15-20-17-13/h1-5,10,12H,6-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYYOEWPRGHETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide](/img/structure/B2987324.png)
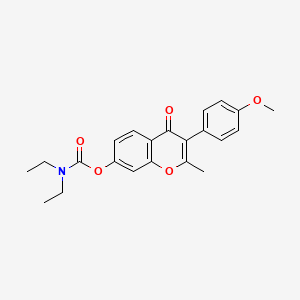
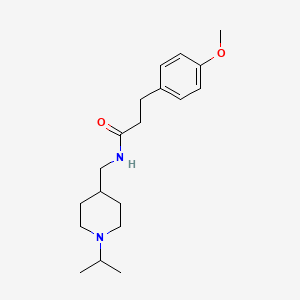
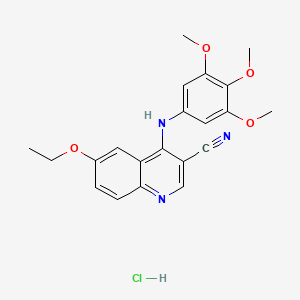
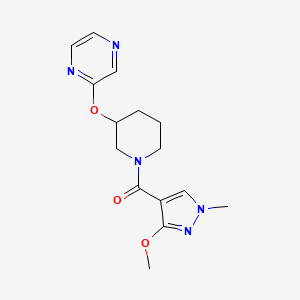
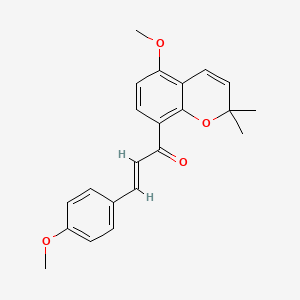
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987337.png)
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2987338.png)
